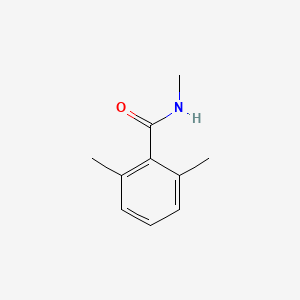

N,2,6-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,2,6-trimethylbenzamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

N,N,2-Trimethylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, featuring two methyl groups on the amide nitrogen and one methyl group at the ortho position on the benzene ring. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

N,N,2-Trimethylbenzamide serves various roles in scientific research:

- Chemistry: It acts as an intermediate in synthesizing various organic compounds.

- Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

- Medicine: It is investigated for potential therapeutic effects and as a precursor for drug development.

Chemical Reactions

N,N,2-Trimethylbenzamide undergoes several chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the amide group to an amine group. Reducing agents like lithium aluminum hydride or sodium borohydride are used.

- Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives. Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Biological Activities

N,N,2-trimethylbenzamide has potential biological activities:

-

Antimicrobial Activity

- Derivatives of N,N,2-trimethylbenzamide exhibit antimicrobial properties.

- It has demonstrated effectiveness against various bacterial strains, inhibiting their growth at specific concentrations.

- Anthranilamide derivatives, including N,N,2-trimethylbenzamide, show antibacterial and antifungal activities.

-

Anticancer Properties

- N,N,2-trimethylbenzamide may possess anticancer properties.

- It has shown potential in reversing multidrug resistance in cancer cells by modulating P-glycoprotein activity.

- Certain derivatives can induce apoptosis in cancer cell lines.

-

Enzyme Inhibition

- N,N,2-trimethylbenzamide can inhibit specific enzymes.

- It is a potential inhibitor of factor Xa, an enzyme in the coagulation cascade, suggesting it could be beneficial in developing anticoagulant therapies.

- Its structural characteristics allow it to interact with various enzyme active sites, leading to the inhibition of their activity.

Case Studies

-

Antibacterial Efficacy: A study on the antibacterial efficacy of N,N,2-trimethylbenzamide derivatives tested them against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL, depending on the derivative used.

Compound Derivative MIC (µg/mL) Target Bacteria This compound 100 E. coli 4-Methyl derivative 75 Staphylococcus aureus 3-Methyl derivative 150 E. coli -

Anticancer Activity: In vitro studies on human cancer cell lines demonstrated that N,N,2-trimethylbenzamide induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed increased annexin V staining, indicative of early apoptotic cells.

Concentration (µM) % Apoptosis 25 10 50 30 100 60

Eigenschaften

CAS-Nummer |

223554-22-1 |

|---|---|

Molekularformel |

C10H13NO |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

N,2,6-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)9(7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

InChI-Schlüssel |

FAYHWCAUCMCVPJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.